Pireno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

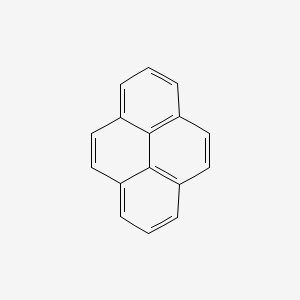

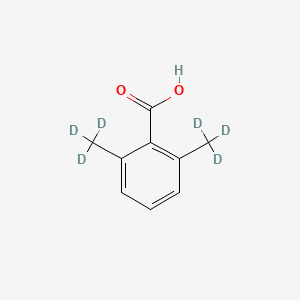

Pyrene is a colorless solid, solid and solutions have a slight blue fluorescence. Used in biochemical research. (EPA, 1998)

Pyrene is an ortho- and peri-fused polycyclic arene consisting of four fused benzene rings, resulting in a flat aromatic system. It has a role as a fluorescent probe and a persistent organic pollutant.

Pyrene is a parent class of polycyclic aromatic hydrocarbons containing four fused rings. (IUPAC 1998)

Aplicaciones Científicas De Investigación

Síntesis Orgánica

El pireno y sus derivados se utilizan ampliamente en la síntesis orgánica debido a sus propiedades químicas únicas. La funcionalización estratégica del this compound en posiciones no-K y nodales es crucial para expandir su utilidad, permitiendo diversas estrategias de funcionalización {svg_1}. Los derivados de this compound sustituidos con bromo, por ejemplo, sirven como intermediarios vitales en las rutas sintéticas. La síntesis de isómeros de monobromo-, dibromo-, tribromo- y tetrabromothis compound se explora sistemáticamente para avanzar en las estrategias de síntesis y funcionalización de los derivados de this compound {svg_2}.

Ciencia de Materiales

En la ciencia de los materiales, las propiedades fotofísicas del this compound se aprovechan para crear materiales avanzados. Sus derivados se pueden incorporar en el diseño molecular de materiales luminiscentes, que se utilizan en aplicaciones tecnológicas de vanguardia como quimiosensores, diodos emisores de luz orgánica (OLED), transistores de efecto de campo orgánico (OFET), células solares orgánicas y baterías de litio {svg_3}.

Química Ambiental

El this compound se utiliza comúnmente como indicador para detectar la contaminación por hidrocarburos aromáticos policíclicos (HAP) y en estudios de la degradación microbiana de los HAP {svg_4}. Su estabilidad en el aire lo convierte en una herramienta valiosa para estudiar las interacciones moleculares y los procesos ambientales {svg_5}.

Bioquímica

El this compound se emplea como una sonda fluorescente para estudiar la conformación de las proteínas y los cambios conformacionales. Se puede unir covalentemente a las cadenas laterales de las proteínas, como los grupos sulfhidrilo, y sus características espectrales son sensibles al microentorno, lo que lo hace útil para monitorear el plegamiento, el desplegamiento y las interacciones de las proteínas con lípidos y membranas {svg_6}.

Química Analítica

Las características espectrales únicas del this compound se utilizan en química analítica para investigar la estructura y la dinámica de varias biomoléculas. Los picos de emisión de fluorescencia del this compound y la formación de excímeros son indicativos de la polaridad del microentorno de la sonda y la presencia de otra molécula de this compound en proximidad espacial, respectivamente {svg_7}.

Fotofísica

Los derivados del this compound exhiben interesantes propiedades fotofísicas, como la fluorescencia y la fosforescencia, que se estudian para comprender el comportamiento de los compuestos aromáticos en diferentes condiciones. Estas propiedades son esenciales para desarrollar nuevos materiales fotofísicos con aplicaciones potenciales en varios campos {svg_8}.

Mecanismo De Acción

Target of Action

Pyrene, a polycyclic aromatic hydrocarbon (PAH), primarily targets the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor that can bind a variety of ligands, including exogenous aromatic hydrocarbons .

Mode of Action

Pyrene interacts with its target, AhR, leading to a series of biochemical reactions. The bacteria monooxygenase metabolizes pyrene into an epoxide by introducing an oxygen molecule into the aromatic ring to form an arene epoxide intermediate . This intermediate is subsequently transformed .

Biochemical Pathways

Pyrene degradation occurs through three main steps: the ring cleavage process, side chain metabolism process, and central metabolism process . The intermediate diol is then cleaved by either intra or extradiol ring cleavage dioxygenase, through either ortho- or meta-cleavage pathway, resulting in specific intermediates such as catechol, which is then converted in the intermediate tricarboxylic acid (TCA) cycle .

Pharmacokinetics

It is known that pyrene is highly fat-soluble and therefore tends to accumulate in fat and liver tissues . More research is needed to fully understand the ADME properties of Pyrene.

Result of Action

Pyrene’s action results in various molecular and cellular effects. It has been shown to increase the level of reactive oxygen species (ROS) in cells, putting them under the threat of potential oxidative damage . Antioxidants such as vitamin C have been shown to have a protective effect on cells, maintaining the stability of intracellular ROS levels to a certain extent .

Action Environment

Environmental factors significantly influence Pyrene’s action, efficacy, and stability. For instance, the presence of Pyrene in various environmental compartments such as air, surface water, soil, and sediments can affect its bioavailability and toxicity . Furthermore, Pyrene is found in tobacco smoke, charcoal-grilled foods, and PAH-contaminated surfaces of roofs, playgrounds, and highways . These environmental sources can contribute to human exposure to Pyrene, thereby influencing its action and effects.

Safety and Hazards

Direcciones Futuras

Pyrene-based ligands have been attractive for the synthesis of metal–organic frameworks (MOFs) in recent years . Pyrene is also used in the fabrication of photovoltaic cells and organic light-emitting diodes (OLEDs) . Future research directions include the design and development of novel pyrene-based structures and their utilization for different applications .

Análisis Bioquímico

Biochemical Properties

Pyrene interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it has been shown to be degraded by different microorganisms, including fungi, bacteria, and cyanobacteria . These organisms use pyrene as a source of carbon and energy .

Cellular Effects

Pyrene can have various effects on cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the environmental conditions .

Molecular Mechanism

The molecular mechanism of pyrene’s action involves its interactions with biomolecules and changes in gene expression . Pyrene can bind to certain proteins, potentially inhibiting or activating enzymes . This can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyrene can change over time . Pyrene is stable and resistant to degradation, but certain microorganisms can degrade it over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of pyrene can vary with different dosages in animal models . High doses of pyrene can have toxic or adverse effects . The specific effects can depend on the type of animal model and the specific conditions of the study .

Metabolic Pathways

Pyrene is involved in various metabolic pathways . It interacts with certain enzymes and cofactors . Pyrene can also affect metabolic flux or metabolite levels .

Transport and Distribution

Pyrene is transported and distributed within cells and tissues . It can interact with certain transporters or binding proteins . Pyrene can also affect its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of pyrene can affect its activity or function . Pyrene can be directed to specific compartments or organelles by targeting signals or post-translational modifications . The specific localization can depend on the type of cell and the environmental conditions .

Propiedades

| { "Design of the Synthesis Pathway": "Pyrene can be synthesized through a Diels-Alder reaction between naphthalene and butadiene followed by a cyclization reaction.", "Starting Materials": [ "Naphthalene", "Butadiene" ], "Reaction": [ "Step 1: Naphthalene and butadiene are mixed together in a solvent such as benzene or toluene.", "Step 2: The mixture is heated to a temperature of around 100-120°C to initiate the Diels-Alder reaction.", "Step 3: The reaction mixture is then cooled and the resulting adduct is isolated.", "Step 4: The adduct is then subjected to a cyclization reaction, which can be achieved through heating with a Lewis acid catalyst such as aluminum chloride.", "Step 5: The resulting product is pyrene, which can be purified through recrystallization or column chromatography." ] } | |

Número CAS |

1346601-04-4 |

Fórmula molecular |

C16H10 |

Peso molecular |

208.21 g/mol |

Nombre IUPAC |

pyrene |

InChI |

InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i1+1,3+1,4+1,11+1,12+1,15+1 |

Clave InChI |

BBEAQIROQSPTKN-KJFLWNQESA-N |

SMILES isomérico |

C1=CC2=C3C(=C1)C=C[13C]4=[13CH][13CH]=[13CH][13C](=[13C]34)C=C2 |

SMILES |

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |

SMILES canónico |

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2 |

Sinónimos |

Benzo[def]phenanthrene-13C6; NSC 17534-13C6; NSC 66449-13C6; |

Origen del producto |

United States |

Q1: How does pyrene primarily enter the human body in occupational settings like coke ovens?

A1: Research has shown that for coke oven workers, dermal absorption is the primary route of pyrene uptake, accounting for an average of 75% of total absorption. [] This highlights the significant role of skin contamination in pyrene exposure.

Q2: Can you elaborate on the metabolic pathway of pyrene in the human body?

A2: Pyrene is metabolized in the body and excreted in urine as 1-hydroxypyrene. Studies on coke oven workers showed that 13% to 49% of absorbed pyrene is metabolized and excreted this way, with variations depending on factors like smoking and alcohol consumption. []

Q3: What is the significance of urinary 1-hydroxypyrene as a biomarker?

A3: Urinary 1-hydroxypyrene levels are a valuable biological indicator of internal exposure to polycyclic aromatic hydrocarbons (PAHs) like pyrene. [] Monitoring these levels can help assess the effectiveness of preventive measures in reducing exposure.

Q4: How does pyrene interact with cytochrome P450 3A4 (CYP3A4)?

A4: Pyrene demonstrates positive cooperativity when hydroxylated by CYP3A4. Spectroscopic evidence suggests that pyrene forms ground-state complexes within the fluid active site of CYP3A4. [] This interaction influences the enzyme's activity and may impact pyrene metabolism.

Q5: How do heavy metals like copper, cadmium, and lead interact with pyrene in a soil environment, and how does this affect plant uptake?

A5: Studies indicate a complex interplay between heavy metals and pyrene in soil. While heavy metals negatively impact plant growth and pyrene dissipation, moderate pyrene concentrations can alleviate heavy metal toxicity, enhancing plant growth and metal uptake. This suggests a potential for phytoremediation in co-contaminated sites. []

Q6: What is the molecular formula and weight of pyrene?

A6: Pyrene's molecular formula is C16H10, and its molecular weight is 202.26 g/mol.

Q7: What are the characteristic spectroscopic features of pyrene?

A7: Pyrene exhibits unique fluorescence properties. It forms excimers (excited dimers) that emit a distinct spectrum from pyrene monomers. [] This property is particularly useful in studying pyrene's interaction with other molecules and surfaces.

Q8: How can pyrene's fluorescence be utilized to characterize polymer surfaces?

A8: Time-resolved pyrene fluorescence, specifically the ratio of intensities at specific wavelengths (I/III ratio), correlates with the surface tension of treated polymer films. This allows for the assessment of surface modifications and uniformity. []

Q9: How is pyrene utilized in the development of fluorescent materials?

A9: Pyrene and its derivatives are incorporated into polymer matrices to create fluorescent materials. For instance, alkynylpyrenes embedded in polystyrene particles exhibit strong fluorescence, even in the presence of oxygen, making them suitable for various applications. []

Q10: How does the incorporation of pyrene into polymer matrices affect its fluorescence properties?

A10: Embedding pyrene derivatives within polymer particles can protect them from oxygen quenching, resulting in enhanced fluorescence stability compared to their behavior in organic solvents. [] This protection is crucial for maintaining fluorescence intensity in applications like bioimaging.

Q11: What is the role of horseradish peroxidase in the oxidation of pyrene and phenols?

A11: Horseradish peroxidase significantly enhances the oxidation rates of both pyrene and phenols compared to reactions with hydrogen peroxide alone. This enzymatic activity highlights the potential for peroxidase-containing plants in the bioremediation of environments contaminated with these pollutants. []

Q12: How have computational methods been employed to study pyrene derivatives?

A12: Semiempirical calculations, such as AM1, have been used to study the charge distribution and predict the (13)C NMR spectra of alkylpyrene dications, providing insights into their electronic structures. [] These calculations are valuable for understanding the reactivity and properties of pyrene derivatives.

Q13: How do structural modifications of pyrene affect its interaction with DNA?

A13: Studies on N-(deoxyguanosin-8-yl)-n-aminopyrene adducts, derived from different isomers of nitropyrene, revealed that the position of the amino group on the pyrene ring influences the adduct's conformation and its interaction with DNA. This highlights the importance of SAR studies in understanding the mutagenic potential of different nitropyrene isomers. []

Q14: What approaches enhance the bioavailability of pyrene for biodegradation?

A15: Encapsulating pyrene in biocompatible oils, such as paraffin oil, within chitosan-coated alginate-polyvinyl alcohol microspheres significantly improves its bioavailability. This method allows for efficient delivery and enhances pyrene degradation by microorganisms like Mycobacterium frederiksbergense. []

Q15: What are the regulatory guidelines concerning pyrene levels in food products?

A16: The European Union has established maximum levels for pyrene and other PAHs in processed foods under Regulation (EC) No. 1881/2006, aiming to minimize human exposure to these potentially harmful compounds. []

Q16: What factors contribute to the presence of pyrene in tea plants and how does this impact tea quality?

A17: Pyrene can be absorbed by tea plants (Camellia sinensis) through contaminated water, primarily accumulating in the roots. This accumulation can influence the chemical composition of tea leaves, affecting the content of catechins, caffeine, polyphenols, and amino acids. []

Q17: What are the environmental concerns associated with pyrene?

A18: Pyrene is a persistent environmental pollutant found in sources like coal fly ash. [] Its photochemical transformation in the environment is limited, raising concerns about its long-term impact.

Q18: What analytical techniques are commonly employed for the detection and quantification of pyrene?

A19: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a widely used method for determining pyrene levels in various matrices, including vegetable oils [] and oriental medicines. []

Q19: How is pyrene typically extracted from complex matrices like vegetable oils for analysis?

A20: A common approach involves using aluminum oxide for cleanup. Lipids are retained on the aluminum oxide column while pyrene is eluted for subsequent analysis by HPLC. This method ensures accurate quantification by minimizing matrix interference. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B1146553.png)